L-Proline 13C5 D7 15N: A Definitive Guide to Chemical Properties and Research Applications
L-Proline 13C5 D7 15N: A Definitive Guide to Chemical Properties and Research Applications
Topic: Chemical properties of L-Proline 13C5 D7 15N for research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
L-Proline 13C5 D7 15N is the fully stable isotope-labeled analog of the proteinogenic amino acid L-Proline.[1][2] Characterized by the substitution of all carbon atoms with Carbon-13 (
Its utility extends beyond simple quantification; the uniform labeling pattern makes it an indispensable tool in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for backbone assignment and metabolic flux analysis (MFA), where it serves as a tracer for carbon and nitrogen fate in complex biological systems.
Physicochemical Characterization
Understanding the fundamental chemical shifts induced by isotopic substitution is critical for experimental design. The "heavy" nature of L-Proline 13C5 D7 15N results in a distinct mass shift that separates it from endogenous proline in mass spectrometry, while its magnetic properties allow for specific detection in NMR.
Key Chemical Specifications
| Property | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 128.13 g/mol | Shift of +13 Da vs. unlabeled L-Proline (115.13). |
| Isotopic Purity | High enrichment minimizes "M-1" isotopic overlap. | |
| Melting Point | 228 °C (dec.) | Similar to unlabeled form; decomposes upon melting. |
| Solubility | High in | Highly hygroscopic; store desiccated. |
| Appearance | White Crystalline Powder | Indistinguishable visually from unlabeled L-Proline.[3] |
The "D7" Designation Explained
The "D7" nomenclature specifically refers to the seven non-exchangeable hydrogen atoms attached to the pyrrolidine ring carbons.
-
Ring Protons (Stable): The 7 Deuterium atoms on the
and carbons do not exchange with solvent protons under standard conditions. -
Exchangeable Protons (Labile): The amine (
) and carboxyl ( ) protons will exchange rapidly with the solvent (e.g., or ). In a standard LC-MS mobile phase (water/acetonitrile), these two positions will reflect the solvent's isotopic state (usually H), resulting in the effective formula mass of ~128 Da (protonated form ).
Applications in Mass Spectrometry (Proteomics & Metabolomics)
The primary application of L-Proline 13C5 D7 15N is as a Stable Isotope-Labeled Internal Standard (SIL-IS) . Its +13 Da mass difference prevents signal interference (crosstalk) with endogenous proline, even at high concentrations.
The Deuterium Isotope Effect on Retention Time
Expertise Insight: While
-
Phenomenon: In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their unlabeled counterparts.
-
Impact: If the retention time shift is too large, the SIL-IS may not co-elute perfectly with the analyte, leading to different matrix effects (ion suppression/enhancement) and compromising quantification accuracy.
-
Mitigation: For L-Proline 13C5 D7 15N, the shift is typically minor (< 0.1 min) due to the small size of the molecule, but it must be verified during method development.
Theoretical MRM Transitions
For Triple Quadrupole (QqQ) MS quantification, selecting the correct Multiple Reaction Monitoring (MRM) transitions is vital. The following transitions assume a standard acidic mobile phase (positive mode ESI).
| Analyte | Precursor Ion | Product Ion (Fragment) | Loss Identity |
| L-Proline (Unlabeled) | 116.1 m/z | 70.1 m/z | |
| L-Proline 13C5 D7 15N | 129.1 m/z | 82.1 m/z |
Note: The product ion at m/z 82.1 corresponds to the fully labeled pyrrolidine ring (
Workflow: Absolute Quantification
The following diagram illustrates the self-validating workflow for using this isotopologue in quantitative metabolomics.
Figure 1: Quantitative workflow using L-Proline 13C5 D7 15N as an internal standard. Spiking before extraction compensates for recovery losses and matrix effects.
Applications in NMR Spectroscopy[6][7][8][9]
In structural biology, L-Proline 13C5 D7 15N is used to simplify the spectra of large proteins or to study proline-rich regions (e.g., collagen, intrinsically disordered proteins).
Resonance Assignment & Dynamics
-
Spectral Simplification: The
and enrichment allows for multidimensional experiments (e.g., HNCO, HN(CA)CO) that filter out background signals. -
Isotope Editing: In protein-ligand interaction studies, using a labeled ligand (Proline) against an unlabeled protein background (or vice versa) allows for the specific observation of the ligand's conformation upon binding.
-
Relaxation Studies: The specific labeling allows researchers to measure
and relaxation rates ( ), providing data on the molecular dynamics and flexibility of proline residues within a peptide chain.
Metabolic Flux Analysis (MFA)
L-Proline 13C5 D7 15N is a powerful tracer for mapping the "Proline Cycle" and its connection to the TCA cycle and Urea cycle. Because it is fully labeled, researchers can track the specific fate of the carbon skeleton and the nitrogen atom independently.
Tracing Pathways
-
Proline
Glutamate: Oxidation of proline by proline oxidase (POX) yields pyrroline-5-carboxylate (P5C), which converts to Glutamate. The label will appear in the Glutamate pool. -
Collagen Synthesis: Tracking the incorporation of labeled proline into hydroxyproline in fibrotic tissues.
Figure 2: Metabolic fate of L-Proline 13C5 D7 15N. The labeled atoms allow precise tracking of flux into the TCA cycle (energy) or Collagen synthesis (structural).
Experimental Protocols & Handling
Stock Solution Preparation
Due to the high cost and hygroscopic nature of the material, precise handling is required.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Solvent: Dissolve in LC-MS grade water or 0.1M HCl. (Acidic conditions improve stability).
-
Concentration: Prepare a primary stock at 10 mM.
-
Storage: Aliquot into small volumes (e.g., 100
L) and store at -80°C. Avoid repeated freeze-thaw cycles.
Spiking Protocol (Plasma Metabolomics)
-
Preparation: Thaw plasma samples on ice.
-
Spiking: Add 10
L of 10 M L-Proline 13C5 D7 15N working solution to 100 L of plasma. -
Mixing: Vortex for 10 seconds to ensure equilibration.
-
Extraction: Add 400
L of cold Methanol/Acetonitrile (1:1) to precipitate proteins. -
Centrifugation: Spin at 14,000 x g for 10 mins. Collect supernatant for LC-MS.
References
-
National Institutes of Health (NIH). (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed.[4] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Proline - CD Formulation [formulationbio.com]
- 4. Nuclear magnetic resonance spectroscopy reveals the metabolic origins of proline excreted by an Escherichia coli derivative during growth on [13C]acetate - PMC [pmc.ncbi.nlm.nih.gov]
